![molecular formula C26H28N2O3S B2532210 4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005299-63-7](/img/structure/B2532210.png)
4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Description
4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential bioactivity. In
Scientific Research Applications
Pharmacological Applications
The N-benzenesulfonyl amino acid scaffold has garnered significant attention due to its pharmacological and biological activities. Specifically, derivatives of N-benzenesulfonyl amino acid esters exhibit various properties:
- Antiviral Activity : These compounds have demonstrated antiviral effects .
- Anti-cancer Properties : Some derivatives exhibit anti-cancer potential .
- Anti-inflammatory Effects : N-benzenesulfonyl amino acid esters possess anti-inflammatory properties .
- Antimicrobial Activity : Certain derivatives show antimicrobial effects .
- Antithrombin Properties : N-benzenesulfonyl amino acid esters have been associated with antithrombin activity .
Activation of Abscisic Acid (ABA) Receptors
Interestingly, N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors. ABA is a plant hormone involved in stress responses and growth regulation .
Synthetic Building Blocks
N-benzenesulfonyl amino acid esters serve as essential synthetic intermediates for constructing more complex molecules .
Enhanced Proline Content
Methyl 2-(4-bromobenzenesulfonamido)acetate (3a), a compound related to our target, has been found to enhance proline content in soybean plants in response to excess cadmium. This effect is similar to the action of the plant hormone abscisic acid .
Antibacterial Activity
While not directly related to our compound, N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) have been designed and screened for antibacterial activity .
Green Synthesis
Although not specific to our compound, a green synthesis method using benzenesulfonyl hydrazides and aryl aldehydes or ketones has been developed to produce N-arylsulfonylhydrazones .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-26(2,3)21-14-11-20(12-15-21)25(29)27-22-16-13-19-8-7-17-28(24(19)18-22)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSGWVQAAPODEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide |
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